molecular formula C14H28N4 B14490666 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine CAS No. 63386-90-3

1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine

Cat. No.: B14490666
CAS No.: 63386-90-3
M. Wt: 252.40 g/mol
InChI Key: FFNBRCUQENRYKE-UHFFFAOYSA-N
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Description

1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine is a compound that features a unique combination of an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperazine ring is a six-membered heterocyclic structure with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-hexylpiperazine with a suitable imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and alkylation to form the desired product .

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or piperazine rings are replaced with other groups.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be compared with other similar compounds, such as:

Properties

CAS No.

63386-90-3

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-hexylpiperazine

InChI

InChI=1S/C14H28N4/c1-2-3-4-5-8-17-9-11-18(12-10-17)13-14-15-6-7-16-14/h2-13H2,1H3,(H,15,16)

InChI Key

FFNBRCUQENRYKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCN(CC1)CC2=NCCN2

Origin of Product

United States

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